![molecular formula C20H12FNS B14126321 10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14126321.png)
10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole is a complex organic compound that belongs to the class of thienoindoles These compounds are known for their unique structural features and diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole can be achieved through a multicomponent reaction involving sulfur, acetophenones, and indoles. One efficient method involves using a magnetic nanoparticle-supported [Urea]4[ZnCl2] deep eutectic solvent as a green catalyst . This method allows for the one-pot synthesis of diversely functionalized thienoindoles with high yields and minimal environmental impact.
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable synthetic protocols that ensure high purity and yield. The use of recyclable catalysts and readily available starting materials makes the process economically viable and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the thienoindole core .
Applications De Recherche Scientifique
10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating neurological diseases and cancer.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-b]indole: Shares a similar core structure but lacks the fluorophenyl group.
Thieno[2,3-b]indole: Another isomer with different positioning of the thiophene ring.
Benzothienoindole: Contains a benzene ring fused to the thienoindole core.
Uniqueness
10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole stands out due to the presence of the fluorophenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C20H12FNS |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
10-(4-fluorophenyl)-[1]benzothiolo[3,2-b]indole |
InChI |
InChI=1S/C20H12FNS/c21-13-9-11-14(12-10-13)22-17-7-3-1-5-15(17)20-19(22)16-6-2-4-8-18(16)23-20/h1-12H |
Clé InChI |
FHRSYLXHASWHLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)F)C5=CC=CC=C5S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methoxyphenyl)benzo[b]thiophene](/img/structure/B14126240.png)
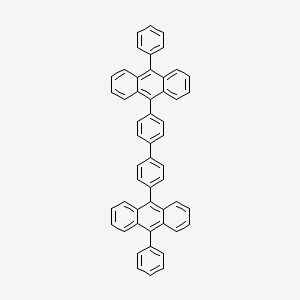
![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)
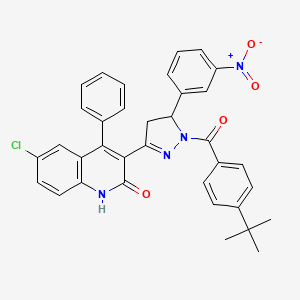
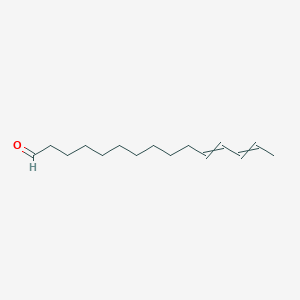
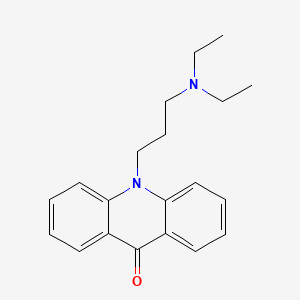
![methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate](/img/structure/B14126272.png)
![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14126273.png)
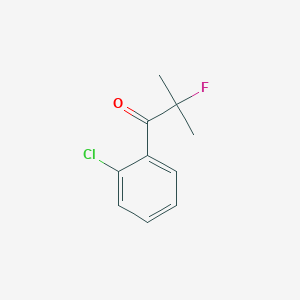
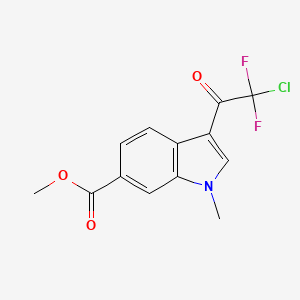
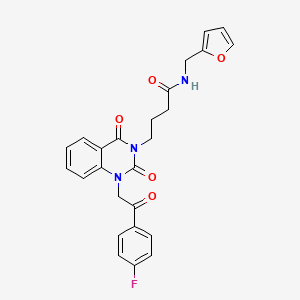

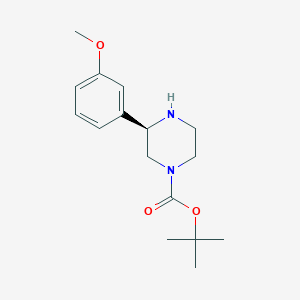
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B14126327.png)
